molecular formula C22H27NO5 B1452762 (3aR,5R,6S,6aR)-5-[({[4-(benzyloxy)phenyl]methyl}amino)methyl]-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol CAS No. 1820574-24-0

(3aR,5R,6S,6aR)-5-[({[4-(benzyloxy)phenyl]methyl}amino)methyl]-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol

Cat. No. B1452762
CAS RN: 1820574-24-0
M. Wt: 385.5 g/mol
InChI Key: SOAWGIFISUHRTO-PLACYPQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3aR,5R,6S,6aR)-5-[({[4-(benzyloxy)phenyl]methyl}amino)methyl]-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol is a useful research compound. Its molecular formula is C22H27NO5 and its molecular weight is 385.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3aR,5R,6S,6aR)-5-[({[4-(benzyloxy)phenyl]methyl}amino)methyl]-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3aR,5R,6S,6aR)-5-[({[4-(benzyloxy)phenyl]methyl}amino)methyl]-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Analysis

Chemical compounds with intricate structures, such as the one mentioned, often play significant roles in scientific research due to their potential applications in various fields including material science, pharmacology, and environmental science. Studies such as the synthesis and analysis of complex lignin model compounds (T. Yokoyama, 2015) and the investigation of the volatilome in hazelnuts (Simone Squara et al., 2022) showcase the depth of research conducted to understand the properties and applications of complex molecules.

Applications in Material Science and Technology

The development and application of organic optoelectronic materials, as reviewed in studies on BODIPY-based materials (B. Squeo & M. Pasini, 2020), highlight the potential for using complex chemical compounds in creating advanced materials. Such research paves the way for innovations in electronics, photonics, and renewable energy.

Environmental and Health Applications

Research on synthetic phenolic antioxidants (Runzeng Liu & S. Mabury, 2020) and xylan derivatives (K. Petzold-Welcke et al., 2014) demonstrates the environmental relevance and potential health benefits of complex chemical compounds. These studies underscore the importance of chemical synthesis in developing new materials and compounds for environmental sustainability and health.

properties

IUPAC Name

(3aR,5R,6S,6aR)-2,2-dimethyl-5-[[(4-phenylmethoxyphenyl)methylamino]methyl]-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO5/c1-22(2)27-20-19(24)18(26-21(20)28-22)13-23-12-15-8-10-17(11-9-15)25-14-16-6-4-3-5-7-16/h3-11,18-21,23-24H,12-14H2,1-2H3/t18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOAWGIFISUHRTO-PLACYPQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)CNCC3=CC=C(C=C3)OCC4=CC=CC=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)CNCC3=CC=C(C=C3)OCC4=CC=CC=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,5R,6S,6aR)-5-[({[4-(benzyloxy)phenyl]methyl}amino)methyl]-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aR,5R,6S,6aR)-5-[({[4-(benzyloxy)phenyl]methyl}amino)methyl]-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Reactant of Route 2
Reactant of Route 2
(3aR,5R,6S,6aR)-5-[({[4-(benzyloxy)phenyl]methyl}amino)methyl]-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Reactant of Route 3
Reactant of Route 3
(3aR,5R,6S,6aR)-5-[({[4-(benzyloxy)phenyl]methyl}amino)methyl]-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Reactant of Route 4
Reactant of Route 4
(3aR,5R,6S,6aR)-5-[({[4-(benzyloxy)phenyl]methyl}amino)methyl]-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Reactant of Route 5
Reactant of Route 5
(3aR,5R,6S,6aR)-5-[({[4-(benzyloxy)phenyl]methyl}amino)methyl]-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Reactant of Route 6
Reactant of Route 6
(3aR,5R,6S,6aR)-5-[({[4-(benzyloxy)phenyl]methyl}amino)methyl]-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol

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